

N-phenylpiperidin-4-amine role as a fentanyl precursor

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Compound of Interest		
Compound Name:	N-Phenylpiperidin-4-amine	
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An In-depth Technical Guide on the Role of **N-phenylpiperidin-4-amine** as a Fentanyl Precursor

Introduction

N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine (4-AP), is a pivotal chemical intermediate in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring a piperidine ring and an aniline moiety, makes it a versatile building block for more complex molecules.[1] While it has applications in legitimate chemical research, 4-AP has gained significant attention from law enforcement and regulatory agencies due to its critical role as a direct precursor in the clandestine synthesis of fentanyl and its potent analogues.

The illicit manufacturing of fentanyl, a powerful synthetic opioid, often relies on specific chemical pathways. Several of these routes, notably the "Gupta method," utilize 4-AP as a key starting material.[2][3] This has led to strict regulatory controls on its production and distribution. In the United States, the Drug Enforcement Administration (DEA) has designated 4-anilinopiperidine as a List I chemical, subjecting it to stringent regulatory oversight.[4][5] Internationally, it was added to Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances in 2022, highlighting global efforts to monitor its trade and prevent diversion to illicit channels.[6] This guide provides a technical overview of N-phenylpiperidin-4-amine, its chemical properties, its central role in fentanyl synthesis, and the analytical methods relevant to its detection.



Chemical and Physical Properties

The fundamental properties of **N-phenylpiperidin-4-amine** are summarized below. This data is essential for researchers in designing synthetic routes and for forensic chemists in identifying the substance.

Property	Value	Reference(s)
IUPAC Name	N-phenylpiperidin-4-amine	[1][7]
Other Names	4-Anilinopiperidine (4-AP), Despropionyl norfentanyl	[1][7]
CAS Number	23056-29-3	[1][8]
Molecular Formula	C11H16N2	[7][8]
Molecular Weight	176.26 g/mol	[1][8]
Boiling Point	312.0 ± 35.0 °C (Predicted)	[8]
Density	1.052 ± 0.06 g/cm ³ (Predicted)	[8]

Role in Fentanyl Synthesis: The Gupta Method

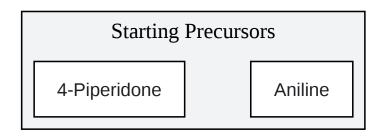
N-phenylpiperidin-4-amine (4-AP) is a key intermediate in several synthetic pathways leading to fentanyl. Its use became more prominent as a way to circumvent controls placed on other precursors like N-phenethyl-4-piperidone (NPP).[9] The "Gupta method" is a notable synthesis route that utilizes 4-AP to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[2][3][10]

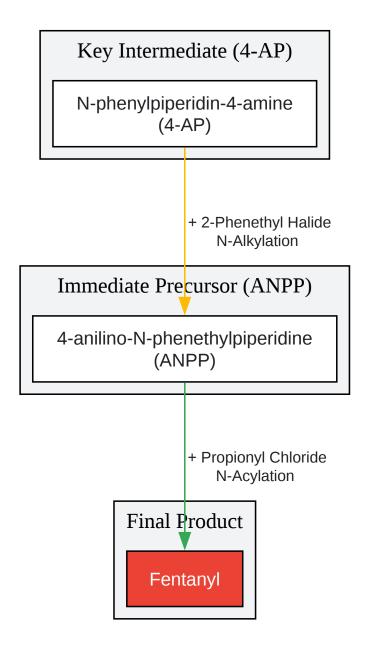
The pathway can be summarized in two main stages:

- Synthesis of ANPP from 4-AP: 4-anilinopiperidine (4-AP) is alkylated using a phenethyl-containing compound (e.g., 2-phenethyl bromide) to attach the phenethyl group to the piperidine nitrogen. This reaction yields 4-anilino-N-phenethylpiperidine (ANPP).[11]
- Acylation of ANPP to Fentanyl: The resulting ANPP is then acylated by reacting it with propionyl chloride or a related agent. This step adds the propanamide group to the aniline nitrogen, completing the synthesis of fentanyl.[2][12]



The diagram below illustrates this critical synthesis pathway.





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Fentanyl Synthesis via the Gupta Method.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis of fentanyl intermediates and the final product, based on published scientific literature. These descriptions are for informational purposes within a professional research context and are not an endorsement or guide for illicit production. All work with these substances must comply with strict local, national, and international regulations.[1][4]

Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) from 4-Piperidone

This two-step process first generates 4-AP, which is then converted to ANPP. An optimized, one-pot alternative involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[13]

- Step 1: Reductive Amination to form 4-Anilinopiperidine (4-AP)
 - Reactants: 4-piperidone hydrochloride, aniline, and a reducing agent (e.g., zinc dust in acetic acid).[11]
 - Procedure: 4-piperidone hydrochloride is reacted with aniline in a suitable solvent. A
 reducing medium is introduced to facilitate the reductive amination, converting the
 intermediate imine to the secondary amine, 4-AP.[11] The product is then isolated and
 purified.
- Step 2: N-Alkylation to form 4-anilino-N-phenethylpiperidine (ANPP)
 - Reactants: 4-anilinopiperidine (4-AP), 2-phenethyl halide (e.g., bromide), and a strong base (e.g., sodium hydroxide).[11]
 - Procedure: 4-AP is dissolved in a strongly alkaline medium and heated. 2-phenethyl bromide is added, and the mixture is stirred at an elevated temperature (e.g., 120-140°C) for several hours.[11] Upon completion, the reaction is quenched with water, and the crude ANPP product is isolated via filtration and purified, typically by recrystallization from a solvent like petroleum ether.[11]



Synthesis of Fentanyl from ANPP

This is the final acylation step.

- Reactants: 4-anilino-N-phenethylpiperidine (ANPP), propionyl chloride, and a base (organic or inorganic).[13][14]
- Procedure: ANPP is dissolved in an appropriate solvent (e.g., dichloromethane, toluene).[14]
 Propionyl chloride is added, often in the presence of a base like triethylamine or pyridine, to neutralize the HCl byproduct.[14] The reaction is typically exothermic and may require cooling.[11] After the reaction is complete, the fentanyl free base is isolated through extraction and can be converted to a salt (e.g., hydrochloride or citrate) for stability and ease of handling by treating it with the corresponding acid.[13]

Quantitative Synthetic Data

The efficiency of each synthetic step is critical. The table below presents representative reaction yields from optimized, published laboratory syntheses. Actual yields in clandestine settings may vary significantly due to impure reagents and suboptimal conditions.[15]

Reaction Step	Starting Material	Product	Yield (%)	Reference(s)
Reductive Amination	N-phenethyl-4- piperidone	4-anilino-N- phenethylpiperidi ne (ANPP)	91	[13]
N-Acylation	4-anilino-N- phenethylpiperidi ne (ANPP)	Fentanyl	>90	[11][13]
Overall (3-Step Optimized)	4-piperidone monohydrate hydrochloride	Fentanyl	73-78	[13]

Analytical Workflow and Detection



The identification of 4-AP and other fentanyl precursors in seized materials is a key goal for forensic laboratories. It provides intelligence on the synthetic routes being used in clandestine operations.[16] A typical analytical workflow involves screening, separation, and confirmation.



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General Forensic Workflow for Precursor ID.

Modern analytical techniques are essential for the robust and sensitive detection of fentanyl, its precursors like 4-AP, and other novel synthetic opioids (NSOs).[17]

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique used for toxicological testing of fentanyl-related compounds. It offers high sensitivity and specificity.[17][18]
- High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for identifying novel analogues and distinguishing between isomers, which is a common challenge in forensic chemistry.[17]
- Gas Chromatography-Mass Spectrometry (GC-MS): While sometimes lacking the sensitivity for low-concentration NSOs in biological samples, GC-MS remains a standard technique for analyzing seized drug powders.[17]

Conclusion

N-phenylpiperidin-4-amine (4-AP) is a compound of significant dual-use concern. As a versatile chemical scaffold, it holds value in legitimate pharmaceutical research.[1] However, its established role as a key precursor in simplified and adaptable fentanyl synthesis routes, particularly the Gupta method, has made it a primary target for international and domestic chemical control regulations.[2][6] The presence of 4-AP in seized drug evidence serves as a critical signature for law enforcement, offering insights into the evolving tactics of clandestine manufacturers. A thorough understanding of its properties, synthesis pathways, and analytical signatures is therefore indispensable for researchers, forensic scientists, and regulatory bodies working to address the ongoing opioid crisis.



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